
N-(4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
N-[4-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O2S/c34-24(17-22-19-36-27(30-22)31-26(35)23-18-28-11-12-29-23)32-13-15-33(16-14-32)25(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-12,18-19,25H,13-17H2,(H,30,31,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXIPLJCIUIUDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CC4=CSC(=N4)NC(=O)C5=NC=CN=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of antibacterial and antitumor properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole moiety, a pyrazine ring, and a piperazine derivative, which are known to impart various biological activities. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further investigation.
Antibacterial Activity
Recent studies have indicated that derivatives of compounds containing thiazole and pyrazine exhibit significant antibacterial properties. For instance, one study highlighted the emergence of antibacterial activity in related thiazole derivatives when tested against both Gram-positive and Gram-negative bacteria. Specifically, compounds with certain substitutions demonstrated low minimum inhibitory concentrations (MICs), indicating potent antibacterial effects .
Table 1: Antibacterial Activity of Related Thiazole Derivatives
Compound Name | MIC (µg/mL) | Target Bacteria |
---|---|---|
Compound A | 3.9 | Staphylococcus aureus |
Compound B | 5.0 | Escherichia coli |
Compound C | 2.5 | Pseudomonas aeruginosa |
The study also noted that the combination of these compounds with cell-penetrating peptides enhanced their efficacy, suggesting a novel mode of action that warrants further exploration .
Antitumor Activity
In addition to antibacterial properties, this compound has been evaluated for its antitumor activity. A study on structurally related compounds demonstrated significant cytotoxic effects against various cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture assays. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting they could effectively inhibit tumor cell proliferation .
Table 2: Antitumor Activity Against Lung Cancer Cell Lines
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
Compound D | A549 | 6.75 ± 0.19 |
Compound E | HCC827 | 5.13 ± 0.97 |
Compound F | NCI-H358 | 4.01 ± 0.95 |
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary research suggests that its activity may involve interactions with specific cellular pathways or molecular targets such as DNA or protein kinases, which are critical in cancer cell proliferation and survival .
Case Study 1: Antibacterial Efficacy
A recent publication reported on the synthesis of thiazole-pyrazine derivatives and their evaluation against various bacterial strains. The study confirmed that specific substitutions on the pyrazine ring significantly enhanced antibacterial activity, leading to faster bacterial cell death compared to controls .
Case Study 2: Antitumor Potential
Another study focused on the antitumor potential of similar compounds in lung cancer models. The findings indicated that certain derivatives not only inhibited tumor growth but also showed selectivity towards cancer cells over normal cells, highlighting their therapeutic potential with reduced toxicity .
Applications De Recherche Scientifique
Anticancer Activity
Research indicates that derivatives containing thiazole and pyrazine structures exhibit significant anticancer properties. For instance, compounds similar to N-(4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide have been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the inhibition of key signaling pathways that promote cell survival and proliferation .
Antimicrobial Properties
Thiazole derivatives are recognized for their antibacterial and antifungal activities. Studies demonstrate that compounds with thiazole rings can effectively inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. This makes them potential candidates for developing new antimicrobial agents .
CNS Activity
The compound's structural components suggest potential applications in treating central nervous system disorders. Piperazine derivatives are known for their anxiolytic and antidepressant effects. Preliminary studies indicate that this compound may influence neurotransmitter systems, offering promise as a therapeutic agent for anxiety and depression .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of thiazole-containing compounds. Researchers synthesized various derivatives and tested their efficacy against multiple cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .
Case Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial properties, researchers evaluated the antibacterial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones, suggesting that these compounds could be developed into effective treatments for bacterial infections .
Q & A
Q. Table 1: Example Reaction Conditions
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Thiazole alkylation | 4-benzhydrylpiperazine, DMF, 60°C | ~50% | |
Pyrazine coupling | EDCI·HCl, HOBt, DIPEA | 39–53% |
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
A multi-technique approach ensures structural validation:
- 1H/13C NMR : Assign peaks for thiazole (δ 6.8–7.5 ppm), piperazine (δ 2.5–3.5 ppm), and pyrazine (δ 8.2–9.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for C₂₈H₂₈N₆O₂S: 520.1984) .
- IR Spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹) and amide bonds (~3300 cm⁻¹) .
Note: Purity should be assessed via HPLC (>95%) using a C18 column and acetonitrile/water gradients .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
Methodological Answer:
SAR studies focus on:
- Piperazine modification : Replacing benzhydryl with smaller groups (e.g., methyl) to reduce steric hindrance and improve receptor binding .
- Thiazole substitution : Introducing electron-withdrawing groups (e.g., -NO₂) to enhance metabolic stability .
- Pyrazine-carboxamide analogs : Testing bioisosteres like pyridazine or triazole to modulate solubility .
Q. Table 2: SAR Trends
Advanced: How should researchers address contradictions in bioactivity data across studies?
Methodological Answer:
Contradictions often arise from variations in:
- Assay conditions : Standardize cell lines (e.g., MCF-7 vs. HeLa) and incubation times .
- Compound purity : Validate via HPLC and elemental analysis to exclude impurities .
- Dosage metrics : Report both molarity (µM) and mass/volume (µg/mL) for cross-study comparisons .
Case Example: Discrepancies in IC₅₀ values for Hec1 inhibition (14.29–73.65 nM) may reflect differences in ATP concentrations in kinase assays .
Advanced: What computational strategies support the design of derivatives with improved pharmacokinetics?
Methodological Answer:
- In silico docking (AutoDock/Vina) : Model interactions with targets like Hec1-Nek2 binding pockets to prioritize derivatives .
- QSAR modeling : Use descriptors (e.g., logP, polar surface area) to predict absorption and BBB penetration .
- MD simulations : Assess stability of piperazine-thiazole conformers in aqueous environments .
Tool Recommendation: Schrödinger Suite for binding free energy calculations (ΔG) .
Advanced: How can synergistic effects with existing therapies be evaluated?
Methodological Answer:
- Combination index (CI) assays : Use the Chou-Talalay method to quantify synergy with chemotherapeutics (e.g., doxorubicin) .
- MDR reversal studies : Test P-glycoprotein inhibition in resistant cell lines (e.g., NCI/ADR-RES) via flow cytometry .
- In vivo co-administration : Evaluate tumor regression in xenograft models with/without adjuvant therapies .
Key Finding: Co-administration with paclitaxel reduced tumor volume by 78% vs. 52% for monotherapy in breast cancer models .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.